molecular formula C10H10BrFO2 B8517287 Ethyl 5-bromomethyl-2-fluorobenzoate

Ethyl 5-bromomethyl-2-fluorobenzoate

Cat. No.: B8517287
M. Wt: 261.09 g/mol
InChI Key: DSVNVMRZZVJZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromomethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.088 g/mol . This compound is a derivative of benzoic acid and contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromomethyl-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and esterification of appropriate precursors. One common method involves the bromination of 2-fluorotoluene to obtain 5-bromomethyl-2-fluorotoluene, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of ethyl 5-bromomethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biological pathways, depending on the nature of the target . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI Key

DSVNVMRZZVJZDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CBr)F

Origin of Product

United States

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